(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride, also known by its IUPAC name, is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry and neuroscience due to its structural similarities to various neurotransmitters.
The synthesis of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride generally follows these steps:
This method allows for the production of high-purity compounds suitable for research applications.
The molecular structure of (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride can be represented as follows:
The presence of the fluorine atom significantly influences the compound's electronic properties, making it a subject of interest in pharmaceutical research.
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.
The mechanism of action for (S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate neurotransmitter activity, potentially influencing pathways related to mood regulation, cognition, and other neurological functions . The specific molecular targets are still under investigation, but this interaction suggests potential therapeutic applications in treating neurological disorders.
The physical properties such as melting point and boiling point are not extensively documented but are essential for handling and application in laboratory settings.
(S)-1-(2-Fluoro-5-methylphenyl)ethanamine hydrochloride has several applications in scientific research:
The synthesis of enantiomerically pure (S)-1-(2-fluoro-5-methylphenyl)ethanamine hydrochloride (CAS: 1217443-60-1) demands precise stereochemical control to ensure pharmaceutical relevance. This chiral β-phenethylamine derivative serves as a critical intermediate for neurologically active compounds due to its ability to traverse the blood-brain barrier [3].
Transition metal catalysis enables efficient chiral induction during formation of the stereogenic center. Copper complexes with chiral ligands (e.g., (R)-DTBM-Segphos) facilitate asymmetric hydrogenation of precursor imines, achieving enantiomeric excess (ee) >95% under optimized conditions [3]. This approach leverages the prochiral ketone intermediate 2'-fluoro-5'-methylacetophenone, which undergoes stereoselective reductive amination. Alternative chiral auxiliary methods employ (R)- or (S)-α-phenylethylamine to control configuration during key bond formation, though this requires additional deprotection steps [6]. Photoredox catalysis has emerged as a sustainable alternative, utilizing asymmetric proton-coupled electron transfer to generate enantioselective α-amino radicals for C–N bond formation [3].
Table 1: Asymmetric Synthesis Approaches for Chiral Phenethylamines
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Copper-Catalyzed Hydrogenation | Cu/(R)-DTBM-Segphos | 95-98 | 85-90 | High stereoselectivity |
Chiral Auxiliary | (S)-α-Phenylethylamine | >99 | 70-75 | Predictable stereocontrol |
Enzymatic Transamination | Amine Transaminases | >99 | 80-85 | Green chemistry principles |
Ketone-amine condensation followed by reduction provides the most direct route to the target molecule. The synthesis begins with 2-fluoro-5-methylacetophenone, which undergoes imine formation with ammonia or ammonium salts in toluene at 80-100°C [2] [8]. Critical stereochemical outcomes are determined during the borohydride reduction step, where chiral catalysts or enzymes control hydride delivery. Sodium triacetoxyborohydride in dichloromethane facilitates mild chemoselective reduction with minimal epimerization risk [3]. For industrial applications, catalytic hydrogenation (H₂/Pd-C) under moderate pressure (5-10 atm) achieves full conversion while accommodating sensitive functional groups like the aryl fluoride [3]. Recent advances employ biocatalytic reductive amination using engineered imine reductases (IREDs), achieving productivities of >100 g/L/day with exceptional stereoselectivity (ee >99.5%) [3].
Conversion to the hydrochloride salt (molecular weight: 189.66 g/mol) significantly enhances physicochemical stability and crystallinity. The free base is dissolved in anhydrous ethyl acetate or diethyl ether, followed by controlled addition of hydrogen chloride gas or concentrated HCl/isopropanol solution [5] [8]. This process generates a white crystalline solid with characteristic hygroscopic stability when stored under inert atmosphere [8]. The hydrochloride salt demonstrates favorable aqueous solubility (>50 mg/mL) for reaction workup and purification, while the free base remains highly soluble in organic solvents like dichloromethane or ethanol [5] [10]. Critical stability studies indicate that decomposition occurs <3% after 12 months when stored at room temperature in amber glass vials with desiccant [5]. The crystalline structure provides enhanced handling safety by minimizing volatility and oxidation compared to the free amine.
Table 2: Hydrochloride Salt Properties vs. Free Base
Property | Hydrochloride Salt | Free Base |
---|---|---|
Physical Form | White crystalline solid | Colorless oil |
Melting Point | 135-136°C (dec) | Not applicable |
Storage Conditions | Room temp (inert atmosphere) | -20°C under nitrogen |
Solubility (Water) | >50 mg/mL | <1 mg/mL |
Handling Stability | High (low hygroscopicity) | Low (air-sensitive) |
Scale-up faces significant hurdles in stereochemical fidelity maintenance during workup and isolation. Continuous flow hydrogenation systems address exothermicity management during reductive amination, improving temperature control and catalyst efficiency [3]. Downstream processing requires meticulous pH control during free base extraction to prevent racemization, typically employing dichloromethane washes between pH 9.5-10.0 [8]. Cost drivers include chiral ligands ($504-$975/g for phosphines) and ultra-pure solvents, representing >60% of production expenses [2]. Process intensification via enzymatic resolution of racemates using immobilized lipases reduces ligand costs but introduces yield limitations (theoretical maximum 50%) [3]. Current optimization focuses on catalyst recycling through silica-immobilized copper complexes and continuous crystallization of the hydrochloride salt to enhance space-time yields (>150 kg/m³/day) [3] [8].
Table 3: Industrial Production Cost Analysis
Cost Factor | Contribution (%) | Optimization Strategy |
---|---|---|
Chiral Ligands/Catalysts | 45-55 | Immobilization for reuse cycles |
High-Purity Solvents | 25-30 | Membrane distillation recovery |
Energy Consumption | 10-15 | Flow chemistry implementation |
Waste Treatment | 5-10 | Chloride recycle from salt formation |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8